molecular formula C13H13Cl2NS B15308482 Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Cat. No.: B15308482
M. Wt: 286.2 g/mol
InChI Key: MAAJDVFFKLJTJM-UHFFFAOYSA-N
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Description

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is a compound that belongs to the class of aromatic amines and contains a thienyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine typically involves the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Another compound containing the 2,5-dichlorothiophen-3-yl group, but with different functional groups attached.

    3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: Compounds with similar aromatic structures but different functional groups and potential biological activities.

Uniqueness

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is unique due to its specific combination of the benzylamine and 2,5-dichlorothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13Cl2NS

Molecular Weight

286.2 g/mol

IUPAC Name

N-benzyl-2-(2,5-dichlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C13H13Cl2NS/c14-12-8-11(13(15)17-12)6-7-16-9-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2

InChI Key

MAAJDVFFKLJTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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